molecular formula C31H32N2O7S B12014047 Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-55-6

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12014047
CAS No.: 609796-55-6
M. Wt: 576.7 g/mol
InChI Key: CFGJKWRNFFZTPM-SHHOIMCASA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C31H32N2O7S and its molecular weight is 576.7 g/mol. The purity is usually 95%.
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Biological Activity

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities attributed to its unique structural features, including thiazole and pyrrole rings, and various substituents. This article explores its biological activity, synthesizing relevant research findings, data tables, and case studies.

Structural Characteristics

The compound's structure is defined by several key components:

  • Thiazole Ring : Known for its biological activity, often associated with antimicrobial and anticancer properties.
  • Pyrrole Moiety : Frequently found in natural products and pharmaceuticals, contributing to antioxidant and anti-inflammatory effects.
  • Allyl Group : Enhances reactivity and potential for various chemical transformations.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC32H34N2O9S
Molecular Weight622.7 g/mol
IUPAC NameThis compound

Study on Thiazole Derivatives

A study examining various thiazole derivatives demonstrated that modifications in their structure significantly impacted their biological activity. The presence of an allyl group was linked to increased potency against certain cancer cell lines (Reference: ).

Antimicrobial Activity Assessment

Research on structurally similar compounds revealed that thiazole-containing compounds exhibited broad-spectrum antimicrobial activity. For instance, a derivative with a similar backbone showed effective inhibition of Gram-positive bacteria (Reference: ).

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial. Potential interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular responses.

Comparison with Similar Compounds

The unique combination of functional groups in this compound sets it apart from simpler analogs. Below is a comparative analysis of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-MethylthiazoleContains a thiazole ringAntimicrobial
4-Ethoxyphenylbutanoic acidEthoxy group and aromatic ringLimited biological activity
Allyl butyrateSimple ester structurePrecursor in synthesis

Properties

CAS No.

609796-55-6

Molecular Formula

C31H32N2O7S

Molecular Weight

576.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H32N2O7S/c1-5-8-18-39-23-15-11-21(12-16-23)26(34)24-25(20-9-13-22(14-10-20)38-7-3)33(29(36)27(24)35)31-32-19(4)28(41-31)30(37)40-17-6-2/h6,9-16,25,34H,2,5,7-8,17-18H2,1,3-4H3/b26-24+

InChI Key

CFGJKWRNFFZTPM-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCC)O

Origin of Product

United States

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